2,2'-Methanediyldicyclohexanone
Description
2,2'-Methanediyldicyclohexanone (CAS: 75356-27-7) is a bicyclic diketone characterized by two cyclohexanone rings connected via a methylene (-CH₂-) bridge at their 2-positions. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for constructing fused-ring systems and chiral catalysts. Its rigidity and ketone functionalities enable applications in asymmetric catalysis, polymer chemistry, and pharmaceutical precursor synthesis. However, a critical challenge lies in its synthesis due to steric hindrance and competing side reactions during cyclization .
Properties
CAS No. |
3137-39-1 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-[(2-oxocyclohexyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H20O2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h10-11H,1-9H2 |
InChI Key |
CNVYERSDZLTUQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CC2CCCCC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
These compounds differ fundamentally in backbone structure and functional groups but share bridging motifs. Below is a comparative analysis based on chemical class, reactivity, and applications:
Table 1: Structural and Functional Comparison
Key Findings:
Reactivity: 2,2'-Methanediyldicyclohexanone undergoes nucleophilic ketone reactions (e.g., Grignard additions) but is less reactive toward electrophilic substitution compared to thiophene derivatives due to the absence of aromatic π-systems . Thiophene derivatives () exhibit redox activity and UV-light sensitivity, enabling applications in optoelectronics, unlike the cyclohexanone-based compound.
Thermal Stability: Cyclohexanone derivatives typically exhibit higher thermal stability (decomposition >250°C) than thiophenes (<200°C), which degrade due to sulfur oxidation .
Synthetic Utility: Bridged cyclohexanones are preferred for stereoselective synthesis, whereas thiophene derivatives serve as conductive materials in organic thin-film transistors.
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